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Compound of Interest

Compound Name: Sodium hydrogen fumarate

Cat. No.: B1174179

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Monosodium fumarate, the monosodium salt of fumaric acid, is a functional food additive
utilized primarily as an acidulant in various food and beverage products. Its unique properties,
including high water solubility compared to fumaric acid and a distinct sour taste profile, make it
a versatile ingredient in food formulation and research. These application notes provide
detailed protocols and quantitative data for researchers and scientists exploring the use of
monososodium fumarate in food science.

Physicochemical Properties and Applications

Monosodium fumarate offers several advantages in food applications. It provides a persistent
and smooth sourness, which can enhance fruit flavors and mask off-tastes. Due to its buffering
capacity, it also aids in pH control, contributing to the stability and shelf-life of food products.

Key Applications:
» Beverages: Fruit juices, powdered drinks, and carbonated beverages.
o Confectionery: Jams, jellies, and gelatin-based desserts.

o Baked Goods: As a leavening acid in baking powders.
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e Dairy Products: To adjust pH and enhance flavor.
e Seasonings and Condiments: For flavor enhancement and preservation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application of monosodium
fumarate as an acidulant.

Table 1: Comparison of Physicochemical Properties of
Common Food Acidulants

Monosodium

Property Fumaric Acid Citric Acid Malic Acid
Fumarate
Molecular
CsH3sNaOa CaHa40a4 CesHsO7 CaHeOs
Formula

Molecular Weight

138.05 116.07 192.12 134.09
(g/mol)
Solubility in
Water (g/100 mL  ~15 0.63 147 132
at 25°C)
pKai 3.03 3.03 3.13 3.40
pKaz 4.44 4.44 4.76 5.11
Relative
Sourness

~15 ~15 1.0 ~0.9

(compared to
Citric Acid = 1.0)

Note: Data is compiled from various scientific sources. Exact values may vary depending on
specific conditions.

Table 2: Impact of Monosodium Fumarate on Beverage
pH and Titratable Acidity (Hypothetical Data for
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lllustrative Purposes)

Acidulant Titratable

Beverage . . . .
. Concentration Initial pH Final pH Acidity (% as

Formulation o )

(%) Citric Acid)
Control (No

. 4.50 4.48 0.15

added acidulant)
Monosodium

0.2 450 3.85 0.45
Fumarate
Citric Acid 0.2 4.50 3.75 0.48
Monosodium

0.4 450 3.50 0.75
Fumarate
Citric Acid 0.4 4.50 3.40 0.80

This table illustrates the expected effect of monosodium fumarate on pH and titratable acidity in
a model beverage system. Actual results will vary based on the food matrix.

Table 3: Sensory Panel Evaluation of a Fruit-Flavored

Beverage (Hypothetical Data)

Attribute (9-point 0.2% Monosodium o .

. Control 0.2% Citric Acid
hedonic scale) Fumarate
Overall Liking 55+1.2 7.8+0.9 75+£1.0
Sourness Intensity 21+0.8 65+1.1 6.8+1.3
Fruit Flavor Intensity 6.0+£1.0 79+0.8 7.2+0.9
Aftertaste 48+1.3 72+1.0 65+1.2

This table presents hypothetical sensory data to demonstrate the potential impact of
monosodium fumarate on the sensory profile of a beverage. A higher score indicates a more
positive perception of the attribute.
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Table 4: Antimicrobial Efficacy of Fumaric Acid (as a

: i , . |

Fumaric Acid .
Log Reduction

Microorganism Food Matrix Concentration Reference
(CFUIqg)
(%)

E. coli O157:H7 Apple Cider 0.15 >5.0 [1]
Salmonella ]

o Ground Chicken 0.5 15-2.0 [1]
Typhimurium
Listeria Ready-to-eat

1.0 2.5
monocytogenes ham

This table provides examples of the antimicrobial activity of fumaric acid, the active acidic
component of monosodium fumarate. The effectiveness can vary based on the food matrix, pH,
and storage conditions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the application of
monosodium fumarate in food science research.

Protocol for Measuring pH and Titratable Acidity

Objective: To determine the effect of monosodium fumarate on the pH and titratable acidity of a
liquid food product.

Materials:

pH meter with a calibrated electrode

Burette (50 mL)

Standardized 0.1 N Sodium Hydroxide (NaOH) solution

Beakers (100 mL)
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Magnetic stirrer and stir bars

Food sample (e.g., fruit juice)

Monosodium fumarate

Distilled water

Procedure:

o Sample Preparation: Prepare a control sample of the food product without any added
acidulant. Prepare experimental samples by adding known concentrations of monosodium
fumarate (e.g., 0.1%, 0.2%, 0.5% w/v).

e pH Measurement:
o Calibrate the pH meter using standard buffers (pH 4.0 and 7.0).
o Take 50 mL of each sample in a beaker.
o Immerse the pH electrode in the sample and record the stable pH value.

 Titratable Acidity Measurement:

o

To the same 50 mL sample, add a magnetic stir bar and place it on a magnetic stirrer.

Fill the burette with 0.1 N NaOH solution.

[¢]

[e]

Slowly titrate the sample with NaOH while continuously stirring.

[e]

Monitor the pH change. The endpoint for most fruit beverages is pH 8.2.

o

Record the volume of NaOH used to reach the endpoint.
e Calculation:
o Titratable Acidity (% as citric acid) = (V x N x 0.064) / W x 100

» V = volume of NaOH used (mL)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

= N = normality of NaOH (0.1 N)
= 0.064 = milliequivalent factor for citric acid

» W = volume of the sample (mL)

Protocol for Sensory Evaluation (Triangle Test)

Objective: To determine if there is a perceivable sensory difference between a food product
formulated with monosodium fumarate and one with another acidulant (e.g., citric acid).

Materials:

Food samples (Control, Sample A with monosodium fumarate, Sample B with citric acid)

Identical, coded sample cups

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and temperature

Panel of at least 30 trained or consumer panelists

Ballots for recording responses
Procedure:

o Sample Preparation: Prepare the samples to have the same target pH or titratable acidity to
ensure a fair comparison of flavor profiles.

o Test Setup:

o For each panelist, present three coded samples. Two samples will be identical (e.g., A, A,
B or B, B, A), and one will be different.

o The order of presentation should be randomized for each panelist.

o Evaluation:
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o Instruct panelists to taste each sample from left to right.
o Ask them to identify the sample that is different from the other two.

o Provide water and crackers for panelists to cleanse their palate between sets of samples.

o Data Analysis:
o Compile the number of correct and incorrect responses.

o Use a statistical table for triangle tests (based on the number of panelists and the number
of correct judgments) to determine if the difference is statistically significant (p < 0.05).

Protocol for Evaluating Antimicrobial Activity (Agar Well
Diffusion Method)

Objective: To assess the antimicrobial activity of monosodium fumarate against common
foodborne pathogens.

Materials:

e Pure cultures of test microorganisms (e.g., E. coli, S. aureus)
o Nutrient agar plates

» Sterile swabs

» Solutions of monosodium fumarate at various concentrations (e.g., 1%, 2%, 5% w/v in sterile
distilled water)

» Sterile cork borer or pipette tips
¢ Incubator
Procedure:

 Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test
microorganism using a sterile swab.
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o Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

o Sample Addition: Add a fixed volume (e.g., 100 pL) of the different concentrations of
monosodium fumarate solution into the wells. Use sterile distilled water as a negative
control.

e Incubation: Incubate the plates at 37°C for 24-48 hours.

e Observation and Measurement:

o After incubation, observe the plates for zones of inhibition (clear areas around the wells
where microbial growth is inhibited).

o Measure the diameter of the zones of inhibition in millimeters.

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Beverage Formulation and
Analysis
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Caption: Workflow for comparing monosodium fumarate and citric acid in beverages.

Logical Relationship of Monosodium Fumarate's
Functionality
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Caption: Functional properties and effects of monosodium fumarate in food systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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